2-(3-Chloropropyl)tetrahydrofuran
Description
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-(3-chloropropyl)oxolane |
InChI |
InChI=1S/C7H13ClO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |
InChI Key |
LBPJPDHUCBKHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Substituted THF Rings
The following table compares 2-(3-Chloropropyl)tetrahydrofuran with structurally similar THF derivatives:
Key Observations :
- Reactivity : The 3-chloropropyl group enables cyclization (e.g., tetrahydropyran formation), unlike bromophenyl or styryl substituents .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in 9ma) reduce yields compared to aliphatic substituents, likely due to steric or electronic effects .
- Synthetic Utility: Ethynyl-substituted THF derivatives (e.g., 9i, 9k) are synthesized via Sonogashira coupling, whereas chloropropyl derivatives require alkylation or Grignard reactions .
Ring-Size Variants: THF vs. Tetrahydropyran
4-Methyltetrahydropyran (C6H12O), a six-membered cyclic ether, differs in ring size and conformational flexibility. While THF derivatives are more strained, tetrahydropyran offers enhanced stability, making it preferable in certain drug formulations . The chloropropyl group’s cyclization to form tetrahydropyran underscores the interplay between substituent reactivity and ring size .
Halogenated Derivatives
- 3-Chloro-tetrahydrofuran : Direct halogenation of the THF ring results in a lower molecular weight (106.55 g/mol) and distinct reactivity, such as susceptibility to nucleophilic substitution at the chlorine site .
- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Brominated dihydrofuran derivatives exhibit rigid structures due to phenyl groups, limiting their utility in dynamic reactions .
Preparation Methods
Reaction Mechanism
-
Base-Mediated Deprotonation : A strong base (e.g., NaH, LDA) deprotonates THF, generating a reactive alkoxide intermediate.
-
Nucleophilic Substitution : The alkoxide attacks 3-chloropropyl bromide or iodide, forming the target compound (Figure 1).
Example Protocol (Source):
-
Reagents : THF, 3-chloropropyl bromide, NaH.
-
Conditions : Reflux in anhydrous THF (12–24 h).
-
Yield : ~65–75% (reported for analogous alkylations).
Optimization Challenges
-
Side Reactions : Competing elimination or over-alkylation may occur.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reactivity but require strict anhydrous conditions.
Radical Cyclization Approaches
Radical-mediated synthesis leverages organochalcogenide precursors to form the tetrahydrofuran ring and chloropropyl group simultaneously.
Selenide/Telluride Precursors
-
Precursor Synthesis : Epoxide ring-opening with benzeneselenolate forms β-hydroxyalkyl selenides, which are allylated and cyclized (Source,).
-
Radical Initiation : AIBN/tributyltin hydride (n-BuSnH) generates radicals, enabling 5-exo cyclization (Figure 2).
-
Diastereoselectivity : Trialkylaluminums (e.g., EtAl) invert selectivity, favoring cis-isomers (up to 6.8:1 ratio).
-
Yield : 60–85% for bicyclic derivatives.
Microwave-Assisted Cyclization
-
Efficiency : Reduces reaction time from hours to minutes (Source).
-
Conditions : Ethylene glycol/water solvent, 150–200°C.
Coupling Reactions Using Chloropropyl Silicate Reagents
3-Chloropropylbis(catecholato)silicate serves as a bifunctional reagent for cross-coupling.
Nickel-Catalyzed Coupling
-
-
Reagents : o-Bromosulfonamide, 3-chloropropyl silicate, NiCl(dtbbpy).
-
Conditions : NMP solvent, 100°C under CO (80 atm).
-
Yield : 71–73% for tetrahydroquinoline analogs.
-
Mechanism : Halogen abstraction forms a nickel intermediate, followed by nucleophilic attack and cyclization (Figure 3).
Comparative Analysis of Methods
| Method | Conditions | Yield | Selectivity | Scalability |
|---|---|---|---|---|
| Alkylation of THF | NaH, reflux | 65–75% | Moderate | High |
| Radical Cyclization | AIBN/n-BuSnH | 60–85% | High (with EtAl) | Moderate |
| Silicate Coupling | Ni catalysis, CO | 70–73% | High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(3-Chloropropyl)tetrahydrofuran, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using ethynyl intermediates. For example, a derivative, 2-((4-(3-Chloropropyl)phenyl)ethynyl)tetrahydrofuran, was synthesized with 63% yield by reacting 3-chloropropyl-substituted aryl halides with tetrahydrofuran derivatives under palladium catalysis. Key parameters include temperature control (room temperature to 60°C), inert atmosphere (N₂), and purification via column chromatography . Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred, and anhydrous conditions are critical to minimize side reactions .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Comprehensive characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed vs. calculated m/z for C₇H₁₁ClO).
- Chromatographic Methods : Gas chromatography (GC) or HPLC to assess purity, with retention times compared to standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles tested to EN 166 (EU) or NIOSH (US) standards. Face shields are advised during bulk handling .
- Engineering Controls : Use fume hoods to prevent inhalation of vapors. Ensure proper ventilation in work areas.
- Waste Disposal : Contaminated gloves and materials should be treated as halogenated waste, complying with local regulations .
Advanced Research Questions
Q. How does the chloropropyl substituent influence the reactivity of tetrahydrofuran in cross-coupling reactions, such as Suzuki-Miyaura couplings?
- Methodological Answer : The chloropropyl group acts as a directing moiety, enhancing regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura reactions, the boronate ester derivatives of this compound enable carbon-carbon bond formation with aryl halides. The chlorine atom stabilizes intermediates via inductive effects, while the tetrahydrofuran ring provides steric control. Reaction optimization should include screening of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent polarity .
Q. What mechanistic insights explain the lack of cyclization in this compound derivatives during proteasome inhibition studies?
- Methodological Answer : In proteasome inhibition assays, the chloropropyl side chain fails to undergo cyclization to form a tetrahydropyran ring post-acylation, unlike analogs with shorter alkyl chains. Kinetic studies using β-lactone model systems reveal that steric hindrance from the tetrahydrofuran ring and the chlorine atom’s electron-withdrawing effect destabilize transition states required for cyclization. Time-resolved mass spectrometry (MS) and isotopic labeling can track reaction intermediates .
Q. How can computational chemistry tools predict the biological interactions of this compound derivatives?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., proteasomal subunits).
- Molecular Dynamics (MD) : Simulate conformational stability of acyl-enzyme intermediates to assess inhibition longevity.
- QSAR Models : Correlate substituent effects (e.g., chlorine position) with bioactivity data from cell-based assays .
Q. What advanced analytical techniques resolve structural ambiguities in stereoisomeric mixtures of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., bromo-analogs) to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
